1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a nitropyridine moiety attached to a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Nitration of the pyridine ring:
Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-2-(3-aminopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-Methyl-2-(3-chloropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: The presence of a chloro group can influence the compound’s electronic properties and its interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
918336-42-2 |
---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-methyl-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H15N3O2/c1-11-13-6-3-2-5-12(13)8-10-17(11)15-14(18(19)20)7-4-9-16-15/h2-7,9,11H,8,10H2,1H3 |
InChI Key |
LIOVAKIMVWQQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.